molecular formula C12H15NO2 B8005735 (R)-(1-Benzyl-azetidin-2-yl)-acetic acid

(R)-(1-Benzyl-azetidin-2-yl)-acetic acid

Cat. No.: B8005735
M. Wt: 205.25 g/mol
InChI Key: CFVPGRZBDAYEOX-LLVKDONJSA-N
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Description

®-(1-Benzyl-azetidin-2-yl)-acetic acid is a chiral compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. The presence of the benzyl group and the acetic acid moiety in this compound makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1-Benzyl-azetidin-2-yl)-acetic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using a dehydrating agent.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the azetidine ring with benzyl halides under basic conditions.

    Acetic Acid Moiety Addition: The acetic acid moiety can be introduced through carboxylation reactions. This can be achieved by reacting the benzyl-azetidine intermediate with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of ®-(1-Benzyl-azetidin-2-yl)-acetic acid may involve optimized versions of the above synthetic routes. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors and the use of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-(1-Benzyl-azetidin-2-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols or amines.

    Substitution: Formation of various substituted azetidines.

Scientific Research Applications

®-(1-Benzyl-azetidin-2-yl)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-(1-Benzyl-azetidin-2-yl)-acetic acid involves its interaction with specific molecular targets. The benzyl group and the azetidine ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-(1-Benzyl-azetidin-2-yl)-acetic acid: The enantiomer of the compound, which may have different biological activities.

    Azetidine-2-carboxylic acid: A simpler azetidine derivative with different properties.

    Benzylamine: A related compound with a benzyl group attached to an amine instead of an azetidine ring.

Uniqueness

®-(1-Benzyl-azetidin-2-yl)-acetic acid is unique due to its chiral nature and the presence of both the benzyl group and the acetic acid moiety. This combination of features makes it a versatile compound for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

2-[(2R)-1-benzylazetidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)8-11-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVPGRZBDAYEOX-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1CC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]1CC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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